molecular formula C7H11ClO3 B14599785 7-Chloro-6-oxoheptanoic acid CAS No. 60254-72-0

7-Chloro-6-oxoheptanoic acid

Cat. No.: B14599785
CAS No.: 60254-72-0
M. Wt: 178.61 g/mol
InChI Key: IQUQWQGUTQDSLZ-UHFFFAOYSA-N
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Description

Structural Classification and Functional Group Significance

7-Chloro-6-oxoheptanoic acid, with the chemical formula C₇H₁₁ClO₃, is classified as a chlorinated fatty acid derivative. smolecule.com Its structure is defined by a seven-carbon chain, which features three key functional groups that dictate its chemical behavior. smolecule.comsolubilityofthings.com

Carboxylic Acid Group (-COOH): Located at one end of the carbon chain (C1), this group imparts acidic properties to the molecule and is a primary site for reactions such as esterification, where it can react with alcohols to form esters. smolecule.comcurlyarrows.com

Ketone Group (C=O): Positioned at the sixth carbon (C6), the ketone group is a type of carbonyl group that is central to many chemical reactions. solubilityofthings.comcurlyarrows.com It can serve as a site for nucleophilic addition and reduction reactions.

Chloro Group (-Cl): Attached to the seventh carbon (C7), the chlorine atom is a halogen substituent. Its presence makes the molecule susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other functional groups. smolecule.com

The combination of these functional groups within a single molecule provides multiple reactive centers, allowing for its use as a versatile building block in the synthesis of more complex chemical structures. smolecule.com

Chemical Properties of this compound

Property Value
IUPAC Name This compound
Molecular Formula C₇H₁₁ClO₃
Molecular Weight 178.61 g/mol

| CAS Number | 60254-72-0 |

Data sourced from PubChem CID 53426764 nih.gov

Interdisciplinary Relevance in Chemical Synthesis and Biosciences

The unique structure of this compound makes it a compound of interest across different scientific disciplines.

In chemical synthesis , it serves as a valuable intermediate. smolecule.com Its multiple functional groups allow for a variety of chemical transformations. For example, the carboxylic acid can be converted into esters or amides, while the chloro group can be displaced to introduce new functionalities. smolecule.com Synthesis methods for the compound itself include Grignard reactions using precursors like 1-bromo-5-chloropentane (B104276) and oxalic acid diethyl ester, as well as the hydrolysis of its ester forms. smolecule.comgoogle.com

In the biosciences , research has primarily focused on its role as an enzyme inhibitor. Specifically, this compound and related chloromethyl ketone derivatives of fatty acids have been studied as covalent inhibitors of acetoacetyl-CoA thiolase. portlandpress.comnih.gov This enzyme is involved in key metabolic pathways, including cholesterol biosynthesis and fatty acid synthesis. nih.gov By inhibiting this enzyme, these compounds can disrupt these metabolic processes, making them useful tools for studying fatty acid metabolism. nih.govmdpi.com Its potential as a lead compound for developing new antimicrobial agents has also been noted. smolecule.com

Historical Context and Evolution of Research Interest

Research interest in this compound and similar compounds can be traced back to studies on enzyme mechanisms and metabolic pathways. A notable publication from 1978 described a general method for synthesizing chloromethyl ketone derivatives of fatty acids, including this compound. portlandpress.comnih.gov The primary motivation for this synthesis was to create specific inhibitors for acetoacetyl-CoA thiolase to probe its function and importance in metabolic processes like cholesterol and fatty acid synthesis. portlandpress.comnih.gov

The research demonstrated that these compounds acted as covalent inhibitors, binding to a thiol group at the enzyme's active site. nih.gov The effectiveness of inhibition was found to be dependent on the length of the fatty acid chain. portlandpress.com

In subsequent years, the focus has expanded from purely mechanistic studies to include applications in biocatalysis and the synthesis of complex organic molecules. For instance, related chloro-oxo-esters are used in the enzymatic synthesis of precursors for (R)-α-lipoic acid, a compound with therapeutic applications. google.com The evolution of research reflects a broader trend in chemistry, where compounds initially developed as tools for basic biological research are later adapted for more applied purposes in areas like pharmaceutical development and green chemistry.

Overview of Key Research Domains

The study of this compound is concentrated in a few key research domains:

Enzyme Inhibition: The most prominent research area involves its use as an inhibitor of acetoacetyl-CoA thiolase. portlandpress.comnih.gov This has provided insights into the enzyme's active site and its role in cellular metabolism. nih.gov These studies are fundamental to understanding metabolic regulation and disorders.

Metabolic Pathway Analysis: As an inhibitor of key enzymes in fatty acid and cholesterol synthesis, the compound serves as a chemical probe to investigate these complex biological pathways. nih.govnih.gov Its effects on hepatocytes have been used to study the interplay between different metabolic routes. nih.gov

Synthetic Chemistry: It is recognized as a useful intermediate or building block in organic synthesis. smolecule.com Its poly-functional nature allows chemists to construct more elaborate molecules, potentially for use in pharmaceuticals or agrochemicals. smolecule.com For example, related compounds are used to synthesize histone deacetylase (HDAC) inhibitors and other bioactive molecules. mdpi.com

Biocatalysis: The enzymatic reduction of related chloro-oxo-esters is a key step in the synthesis of valuable chiral molecules. google.com This highlights a shift towards using enzymatic processes for creating specific stereoisomers, which is crucial in the pharmaceutical industry. researchgate.net

Properties

CAS No.

60254-72-0

Molecular Formula

C7H11ClO3

Molecular Weight

178.61 g/mol

IUPAC Name

7-chloro-6-oxoheptanoic acid

InChI

InChI=1S/C7H11ClO3/c8-5-6(9)3-1-2-4-7(10)11/h1-5H2,(H,10,11)

InChI Key

IQUQWQGUTQDSLZ-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CC(=O)CCl

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to 7-Chloro-6-oxoheptanoic Acid

The creation of this compound and its analogs involves several key chemical strategies, primarily centered around the formation of a carbon-carbon bond followed by the establishment of the final carboxylic acid functionality.

A foundational approach to synthesizing the carbon skeleton of related keto acids involves the use of a Grignard reagent. google.compatsnap.com In a typical pathway for a related isomer, 1-bromo-5-chloropentane (B104276) is treated with magnesium in an ether solvent like anhydrous tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent. google.compatsnap.com This organometallic intermediate then acts as a potent nucleophile. The synthesis proceeds by reacting this Grignard reagent with an acylating agent such as diethyl oxalate (B1200264) or monoethyl oxalate chloride. google.compatsnap.com This reaction selectively forms a new carbon-carbon bond, yielding the keto-ester precursor. While these specific examples lead to the 2-oxo isomer, the general principle of using a Grignard reagent derived from a halogenated alkane to build the carbon chain is a key strategy in this area of synthesis. google.com

The synthetic routes that utilize acylating agents like diethyl oxalate typically yield an ethyl ester of the target molecule. google.compatsnap.com To obtain the final carboxylic acid, a hydrolysis step is necessary. This is commonly achieved through acid-catalyzed hydrolysis. For instance, the crude ester product can be treated with a strong acid, such as concentrated hydrochloric acid, and heated. google.com This process cleaves the ester bond, yielding the free carboxylic acid, this compound, after appropriate workup and purification. google.com

The core of the Grignard-based synthesis is a direct nucleophilic addition reaction. The Grignard reagent, behaving as a carbanion, attacks one of the electrophilic carbonyl carbons of the oxalate derivative. wisc.eduorganic-chemistry.org This addition, followed by the loss of a leaving group (ethoxy group), results in the formation of the ketone. The high reactivity of Grignard reagents can sometimes lead to a second addition, forming a tertiary alcohol as a byproduct. organic-chemistry.org Therefore, controlling the reaction conditions, such as temperature and the nature of the specific Grignard reagent and acylating agent, is crucial to selectively obtain the desired ketone product. wisc.edu

A general and systematic method has been described for the synthesis of a homologous series of ω-chloro-(ω-1)-oxo fatty acids, including this compound. nih.govnih.gov This route was developed to systematically study the structure-activity relationship of these compounds as enzyme inhibitors. nih.govnih.gov Using this unified approach, several related compounds were synthesized to explore how chain length affects inhibitory potency. nih.govnih.gov

Synthesized Chloromethyl Ketone Derivatives of Fatty Acids nih.govnih.gov
Compound NameChemical FormulaMolecular Weight (g/mol)
5-Chloro-4-oxopentanoic acidC5H7ClO3150.56
This compoundC7H11ClO3178.61
9-Chloro-8-oxononanoic acidC9H15ClO3206.67
11-Chloro-10-oxoundecanoic acidC11H19ClO3234.72

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are highly relevant for creating related chlorinated or fluorinated compounds that possess chiral centers. nih.gov Methodologies for the asymmetric synthesis of α-chiral ketones and the construction of fluorinated chiral quaternary carbons have been developed. nih.govnih.gov These advanced techniques often employ chiral auxiliaries or organocatalysts to direct the formation of a specific enantiomer. nih.govethz.ch For example, the enantioselective α-halogenation of ketones can be achieved using chiral reagents to deliver the halogen to one face of a silyl (B83357) enol ether intermediate. nih.gov Such methods could theoretically be adapted to produce chiral analogs of chlorinated keto esters, providing access to optically active molecules for more sophisticated structure-activity relationship studies. nih.govmdpi.com

Targeted Chemical Modifications and Derivatization

The primary chemical reactivity of interest for this compound and related chloromethyl ketones is the alkylation of nucleophiles. nih.govnih.gov The chloromethyl ketone moiety is a reactive electrophile, designed to form a covalent bond with specific residues in enzyme active sites. nih.govnih.gov

Nucleophilic Substitution Reactions of the Halogen Moiety

The chlorine atom at the 7-position of this compound represents a primary alkyl halide, making it a prime site for nucleophilic substitution reactions, likely proceeding through an S(_N)2 mechanism. This reactivity allows for the introduction of a wide array of functional groups, significantly enhancing the molecular diversity achievable from this single precursor. The electrophilic nature of the carbon atom bonded to the chlorine invites attack from various nucleophiles.

Common nucleophilic substitution reactions applicable to this halogen moiety include:

Hydrolysis: Reaction with water or hydroxide (B78521) ions to replace the chlorine with a hydroxyl group, yielding 7-hydroxy-6-oxoheptanoic acid.

Cyanation: Introduction of a nitrile group by reacting with a cyanide salt (e.g., NaCN or KCN), forming 7-cyano-6-oxoheptanoic acid. This transformation is a valuable carbon-chain extension strategy.

Amination: Reaction with ammonia (B1221849) or primary/secondary amines to introduce amino groups, leading to the synthesis of various amino acid derivatives.

Azide (B81097) Introduction: The use of sodium azide (NaN(_3)) results in the formation of 7-azido-6-oxoheptanoic acid, a versatile intermediate for synthesizing amines via reduction or for use in click chemistry.

The table below summarizes potential nucleophilic substitution reactions on the chloro moiety.

NucleophileReagent ExampleProduct
HydroxideSodium Hydroxide (NaOH)7-hydroxy-6-oxoheptanoic acid
CyanidePotassium Cyanide (KCN)8-cyano-6-oxoheptanoic acid
AmmoniaAmmonia (NH(_3))7-amino-6-oxoheptanoic acid
AzideSodium Azide (NaN(_3))7-azido-6-oxoheptanoic acid
AlkoxideSodium Methoxide (NaOCH(_3))7-methoxy-6-oxoheptanoic acid

Esterification of the Carboxylic Acid Group

The carboxylic acid functional group in this compound can be readily converted to an ester through various esterification methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and typically requires removing water to drive the equilibrium towards the product side.

This transformation is crucial for protecting the carboxylic acid group during subsequent reactions or for modifying the compound's physical properties, such as solubility and volatility. For instance, the synthesis of ethyl 7-chloro-2-oxoheptanoate, a related compound, is a well-documented process. patsnap.comgoogle.comgoogle.com The general reaction proceeds as follows:

This compound + R-OH (Alcohol) --[H⁺]--> 7-Chloro-6-oxoheptanoate Ester + H₂O

The choice of alcohol determines the nature of the resulting ester, allowing for the synthesis of a homologous series of esters.

Alcohol (R-OH)Ester Product Name
Methanol (CH(_3)OH)Methyl 7-chloro-6-oxoheptanoate
Ethanol (C(_2)H(_5)OH)Ethyl 7-chloro-6-oxoheptanoate
Propanol (C(_3)H(_7)OH)Propyl 7-chloro-6-oxoheptanoate
Butanol (C(_4)H(_9)OH)Butyl 7-chloro-6-oxoheptanoate

Selective Oxidation and Reduction Reactions (Based on Related Oxo-compounds)

The two primary functional groups of this compound, the ketone and the carboxylic acid, offer distinct opportunities for oxidation and reduction.

Reduction Reactions: The ketone group at the 6-position can be selectively reduced to a secondary alcohol without affecting the carboxylic acid. This selectivity is achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH(_4)) is a common reagent for this purpose, as it is generally not strong enough to reduce carboxylic acids but is effective for ketones and aldehydes. This reaction would yield 7-chloro-6-hydroxyheptanoic acid. More powerful reducing agents, such as Lithium aluminum hydride (LiAlH(_4)), would reduce both the ketone and the carboxylic acid to hydroxyl groups. Enantioselective ketone reductions can also be employed to produce specific stereoisomers of the resulting alcohol. wikipedia.org

Oxidation Reactions: The carboxylic acid group is already in a high oxidation state. Further oxidation would require harsh conditions that would likely cleave carbon-carbon bonds, breaking apart the molecule. The secondary carbon of the ketone could theoretically be oxidized, but this is also challenging without cleaving the chain. Therefore, selective oxidation is less common for this type of compound compared to reduction. organic-chemistry.orgmdpi.com

The table below outlines the expected outcomes of selective reduction.

ReagentFunctional Group TargetedProduct
Sodium Borohydride (NaBH(_4))Ketone7-chloro-6-hydroxyheptanoic acid
Lithium Aluminum Hydride (LiAlH(_4))Ketone and Carboxylic Acid7-chloroheptane-1,2-diol

Emerging Green Chemistry Principles in Synthesis

The application of green chemistry principles is essential for developing sustainable synthetic routes for chemical compounds like this compound. yale.edusigmaaldrich.com The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. gctlc.orgconsensus.appacs.org

Key green chemistry principles applicable to the synthesis of this compound include:

Prevention of Waste: Designing synthetic pathways that minimize the generation of byproducts. gctlc.org

Atom Economy: Maximizing the incorporation of all reactant atoms into the final product. For instance, catalytic hydrogenation is more atom-economical than using stoichiometric reagents like sodium borohydride for reductions. acs.org

Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste. For example, using acid catalysts for esterification or developing catalytic methods for halogen substitution. acs.org

Safer Solvents and Auxiliaries: Traditional organic syntheses often use volatile and hazardous solvents. Green approaches would prioritize the use of water, supercritical fluids, or solvent-free conditions. gctlc.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. This could involve developing more efficient catalysts that operate under milder conditions. yale.edu

Use of Renewable Feedstocks: Exploring biosynthetic pathways or starting materials derived from biomass. For example, levulinic acid, a gamma-keto acid, can be produced from cellulose (B213188) and could serve as a potential precursor. wikipedia.org

Reduce Derivatives: Avoiding the use of protecting groups for the carboxylic acid or ketone functions can simplify the synthesis, reduce reagent use, and minimize waste generation. yale.eduacs.org Enzymatic reactions are often highly specific and can eliminate the need for protecting groups. acs.org

By integrating these principles, future synthetic strategies for this compound and related compounds can be made more efficient, cost-effective, and environmentally friendly.

Enzymatic Interactions and Inhibition Mechanisms

Inhibition of Acetoacetyl-CoA Thiolase by 7-Chloro-6-oxoheptanoic Acid

This compound is understood to act as an inhibitor of acetoacetyl-CoA thiolase. The presence of an α-haloketone functional group suggests a mechanism involving covalent modification of the enzyme. nih.govwikipedia.org

Mechanism of Covalent Adduct Formation

While specific studies on this compound are not extensively detailed in publicly available literature, the mechanism of inhibition by α-haloketones is well-established. These compounds are known to be effective alkylating agents. wikipedia.org The electrophilic carbon atom adjacent to the carbonyl group and the halogen is susceptible to nucleophilic attack by amino acid residues within the enzyme's active site. This reaction results in the formation of a stable covalent bond between the inhibitor and the enzyme, leading to irreversible inhibition. cambridgemedchemconsulting.com

Identification of Target Active Site Residues (e.g., Thiol Groups)

The active site of acetoacetyl-CoA thiolase contains critical cysteine residues. ebi.ac.ukwikipedia.org The thiol group (-SH) of cysteine is a potent nucleophile and is often involved in the catalytic mechanism of enzymes. It is highly probable that the primary target for covalent modification by this compound is a cysteine residue within the active site of acetoacetyl-CoA thiolase. The nucleophilic attack by the thiolate anion of cysteine on the electrophilic carbon of the inhibitor would lead to the displacement of the chloride ion and the formation of a stable thioether linkage.

Influence of Inhibitor Structure on Enzyme Binding Kinetics (e.g., Chain Length Effects)

Modulation of Enzyme Activity under Varying pH Conditions and Thiol Competition

The inhibitory activity of electrophilic compounds like this compound is often pH-dependent. The nucleophilicity of the target cysteine residue is dependent on its protonation state. A higher pH would favor the deprotonated, more nucleophilic thiolate form, potentially increasing the rate of covalent modification and, consequently, the inhibitory effect.

Competition with other thiol-containing molecules, such as glutathione (B108866) or coenzyme A, could potentially reduce the inhibitory effect of this compound. These competing thiols could react with the inhibitor in the surrounding medium, thereby reducing its effective concentration available to inhibit the enzyme.

Broader Impact on Cellular Metabolic Homeostasis

By inhibiting acetoacetyl-CoA thiolase, this compound can have significant downstream effects on cellular metabolism.

Inhibition of De Novo Fatty Acid Synthesis

The process of de novo fatty acid synthesis, the body's method for creating fatty acids from non-fat precursors, is a critical metabolic pathway. Its dysregulation has been implicated in various diseases, making it a target for therapeutic intervention. While many compounds have been studied for their inhibitory effects on key enzymes in this pathway, such as fatty acid synthase (FASN), there is no available data to suggest that this compound has been evaluated for this activity.

Exploration of Other Enzyme Targets and Binding Profiles (General, based on related compounds)

In the absence of direct research, scientists often look to the behavior of structurally similar compounds to infer potential biological activity. However, even this approach yields no specific insights for this compound.

Screening Against Histone Deacetylases (HDACs) and Related Epigenetic Enzymes

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression by modifying chromatin structure. nih.govwikipedia.org Inhibitors of HDACs have emerged as a promising class of drugs for treating various cancers and other diseases. mdpi.com A comprehensive search of scientific databases, however, reveals no studies that have screened this compound for inhibitory activity against any class of HDACs or other epigenetic enzymes.

Investigation of Dehydropeptidase Inhibition Pathways

Dehydropeptidases are enzymes involved in the metabolism of certain peptides. For instance, dehydropeptidase-I is known to degrade the antibiotic imipenem, and inhibitors like cilastatin (B194054) are co-administered to prevent this inactivation. nih.gov There is currently no literature to indicate that this compound has been investigated as a potential inhibitor of dehydropeptidases.

Mechanisms of Allosteric and Orthosteric Inhibition

Enzyme inhibition can occur through various mechanisms. Orthosteric inhibitors bind to the enzyme's active site, directly competing with the natural substrate. wikipedia.org In contrast, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that reduces its activity. wikipedia.orgnih.gov The presence of an alpha-chloro ketone functional group in this compound's structure might suggest the potential for covalent inhibition, a mechanism observed with other alpha-haloketones. nih.gov However, without experimental data, the specific mechanism—whether allosteric, orthosteric, or covalent—by which this compound might interact with any enzyme remains purely speculative.

Biological Activities and Mechanistic Elucidation

Antimicrobial Efficacy and Spectrum of Activity

Halogenated fatty acids, a class to which 7-Chloro-6-oxoheptanoic acid belongs, have demonstrated notable antimicrobial properties. The incorporation of a halogen atom, such as chlorine, into the fatty acid structure can significantly influence its biological activity.

Antibacterial Activity against Pathogenic Strains

Research has highlighted the potential of halogenated fatty acids as effective antibacterial agents, particularly against Gram-positive bacteria. researchgate.net Fatty acids containing chlorine or bromine atoms in their chemical structures are recognized for their biological activity against pathogenic strains, including Staphylococcus aureus. researchgate.netnih.gov

Vinyl halogenated fatty acids, for instance, have shown significant antibacterial efficacy against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), a pathogen known for its resistance to many common antibiotics. nih.govscispace.com Studies have demonstrated that specific synthetic vinyl halogenated fatty acids are particularly active against Gram-positive bacteria while showing no cytotoxic effects on Gram-negative bacteria like E. coli. nih.gov For example, 2-allyl-3-bromo-2E-hexadecenoic acid has been identified as a potent inhibitor of MRSA growth. nih.gov The presence of the halogen moiety is considered crucial for this antibacterial action. nih.govscispace.com

Interactive Table: Antibacterial Activity of a Halogenated Fatty Acid Below is a summary of the inhibitory activity of 2-allyl-3-bromo-2E-hexadecenoic acid (1b) against a clinical isolate of MRSA.

CompoundTarget StrainActivity MetricValue
2-allyl-3-bromo-2E-hexadecenoic acid (1b)CIMRSA XIII (MRSA)Growth InhibitionPotent

Note: This table is based on data for a related vinyl halogenated fatty acid to illustrate the potential antibacterial profile. nih.gov

Antifungal and Antiviral Properties (Based on General Halogenated Fatty Acids and Related Biotransformed Products)

The biological activity of halogenated fatty acids extends to antifungal and antiviral properties. Fatty acids and their derivatives, including oxylipins, are known to possess inhibitory effects against fungal growth. nih.govresearchgate.net The antifungal activity of certain fatty acids is dependent on factors like carbon chain length and environmental pH. nih.gov

In the realm of antiviral research, halogenated compounds have emerged as promising candidates. diva-portal.org Studies have shown that halogenated molecules can exhibit activity against a wide range of viruses, including SARS-CoV-2, Zika virus, and Hepatitis E virus. diva-portal.orgnih.govnih.gov The incorporation of halogen substituents can enhance metabolic stability and lipophilicity, which may improve the biophysical and chemical properties of the compounds. diva-portal.orgnih.gov For example, halogenated derivatives of L-tyrosine, such as TODC-3M and TODI-2M, have been shown to significantly reduce the viral titer of SARS-CoV-2 by inhibiting viral RNA replication. nih.govnih.gov

Molecular Mechanisms of Microbial Growth Inhibition

The mechanisms by which halogenated fatty acids inhibit microbial growth are multifaceted.

Antibacterial Mechanisms: A key mechanism of action against bacteria involves the disruption of the cell's plasma membrane. nih.govscispace.com The increased lipophilicity due to halogenation can facilitate the compound's internalization through lipid membranes and tissues. nih.govscispace.com For instance, vinyl brominated fatty acids have been demonstrated to disrupt the S. aureus plasma membrane and inhibit the expression of the norB gene, which is involved in biofilm formation. nih.govscispace.com

Antiviral Mechanisms: The antiviral action of halogenated compounds can involve several strategies. Proposed mechanisms include the inhibition of viral RNA, interaction with non-structural proteins involved in replication, or affinity for viral envelope proteins. nih.gov The ability of these molecules to form halogen bonds, similar to hydrogen bonds, can increase their affinity for target proteins, contributing to their antiviral effects. nih.gov

Antifungal Mechanisms: The antifungal mechanisms of fatty acids can include the inhibition of key enzymes. One proposed mode of action is the inhibition of N-myristoyltransferase (NMT), an enzyme crucial for fungal viability. researchgate.net

Anti-inflammatory Properties and Eicosanoid Pathway Modulation (General, based on related oxo-acids)

Related oxo-acids have demonstrated significant anti-inflammatory properties, primarily through the modulation of the eicosanoid pathway. Eicosanoids are signaling molecules derived from the oxidation of 20-carbon fatty acids and are key regulators of inflammation. wikipedia.orgcreative-proteomics.com

Oxo-fatty acids such as 8-oxo-9-octadecenoic acid (OOA) and (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) have been shown to exert potent anti-inflammatory effects. nih.govmdpi.com These compounds significantly suppress the production of pro-inflammatory mediators, including nitric oxide (NO), and inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govmdpi.com

The molecular mechanism behind this anti-inflammatory activity involves the inhibition of key signaling pathways. These oxo-acids can downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. nih.gov Furthermore, they inhibit inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.com For example, OOA has been observed to reduce the phosphorylation of IκB-α and p50 proteins in the NF-κB pathway and decrease the phosphorylation of JNK and ERK in the MAPK pathway. nih.gov

Antitumor and Antiproliferative Investigations (General, based on related Halogenated Fatty Acids)

Halogenated fatty acids and related compounds have been the subject of investigation for their potential antitumor and antiproliferative activities. researchgate.net Numerous halogenated compounds isolated from marine sources have displayed biological activities of pharmacological interest, including antitumoral properties. researchgate.netmdpi.com For example, punaglandins, which are halogenated eicosanoids, have been identified as having antitumor activity. acs.org

The antiproliferative effects of fatty acids can be mediated through the inhibition of key cellular processes. Short-chain fatty acids have been shown to inhibit the growth of human colorectal cancer cells by suppressing the expression of genes involved in DNA replication and the cell cycle. nih.gov Similarly, oleic acid has demonstrated anti-proliferative and anti-invasive activities in endometrial cancer cells by modulating the PTEN/AKT/mTOR signaling pathway. mdpi.com

Hypolipemic and Anti-psoriatic Activity Exploration (General, based on related Halogenated Fatty Acids)

The therapeutic potential of halogenated fatty acids is also being explored for metabolic and inflammatory skin conditions.

Hypolipemic Activity: Some brominated carboxylic acids isolated from marine sponges have been found to stimulate the secretion of adiponectin, a protein hormone that regulates glucose levels and fatty acid breakdown, suggesting a potential role in managing metabolic disorders. nih.gov

Anti-psoriatic Activity: Psoriasis is a chronic inflammatory skin disease linked to alterations in fatty acid metabolism. nih.govmdpi.com While direct evidence for this compound is limited, related fatty acid derivatives have shown promise. Omega-3 polyunsaturated fatty acids are known for their anti-inflammatory potential and may have a protective role in psoriasis. frontiersin.orgnih.gov Furthermore, electrophilic nitro-fatty acids have demonstrated therapeutic effects in murine models of psoriasis. researchgate.net These compounds were found to downregulate the production of inflammatory cytokines by inhibiting NF-κB and STAT3 signaling, which are critical in the pathogenesis of psoriasis. researchgate.net

Interactive Table: Investigated Biological Activities of Related Fatty Acids This table summarizes the various biological activities observed in fatty acids structurally or functionally related to this compound.

Biological ActivityCompound Class/ExampleMechanism/Effect
AntibacterialVinyl Halogenated Fatty AcidsDisrupts bacterial plasma membrane, inhibits gene expression. nih.govscispace.com
AntiviralHalogenated L-tyrosine derivativesInhibits viral RNA replication. nih.govnih.gov
Anti-inflammatoryOxo-octadecenoic acidsSuppresses NO and pro-inflammatory cytokines via NF-κB and MAPK inhibition. nih.govmdpi.com
AntitumorPunaglandins (Halogenated Eicosanoids)Exhibits antitumor properties. acs.org
AntiproliferativeShort-chain fatty acidsInhibits expression of genes for DNA replication and cell cycle. nih.gov
HypolipemicBrominated carboxylic acidsStimulates adiponectin secretion. nih.gov
Anti-psoriaticElectrophilic nitro-fatty acidsInhibits NF-κB and STAT3 signaling. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Halogen Atom Position and Stereochemistry on Biological Potency

The presence and properties of the halogen atom are critical determinants of the biological activity of halo-keto acids. The position, type, and stereochemistry of the halogen can significantly alter the compound's potency and selectivity.

Position and Type of Halogen: The substitution of a hydrogen atom with a halogen, such as chlorine, introduces significant changes to the molecule's physicochemical properties, including its size, electronegativity, and lipophilicity. researchgate.net In many bioactive molecules, the introduction of a halogen can enhance membrane permeability and lead to stronger interactions with biological targets through halogen bonding. acs.orgnih.gov

Studies on various halogenated compounds have shown that both the type of halogen (F, Cl, Br, I) and its position can dramatically affect biological activity. For instance, in some series of compounds, a bromine atom confers greater antibacterial activity than a chlorine atom. researchgate.netnih.gov While specific studies on moving the chlorine atom to different positions on the heptanoic acid chain of this particular molecule are not widely published, SAR principles suggest that such changes would likely alter its activity. The C-7 position places the electronegative chlorine atom adjacent to the carbonyl carbon, which can influence the reactivity of the keto group. Moving the chlorine to other positions would change the molecule's polarity and steric profile, thereby affecting how it fits into a receptor or enzyme active site.

Stereochemistry: Chirality plays a pivotal role in the biological activity of many pharmaceuticals, as biological targets like enzymes and receptors are themselves chiral. mdpi.com For 7-Chloro-6-oxoheptanoic acid, the carbon atom at the 7-position would be a stereocenter if substituted with another group, but as a terminal CH2Cl group, it is achiral. However, if analogues were designed with substitution at other positions along the alkyl chain, creating a chiral center, the stereochemistry would become a critical factor. It is well-established that different enantiomers of a chiral molecule can exhibit vastly different potencies and effects, as one isomer may fit into a binding site far more effectively than the other. mdpi.com This stereospecificity is often due to the precise three-dimensional arrangement required for optimal interaction with the target protein. mdpi.com

Table 1: Influence of Halogen Properties on Bioactivity

Structural Feature Impact on Physicochemical Properties Potential Effect on Biological Potency
Halogen Type (e.g., Cl vs. Br) Increases lipophilicity and alters electronic character. Bromine is larger and more polarizable than chlorine. Can enhance membrane permeability and binding affinity. Different halogens may form stronger or weaker halogen bonds with the target. acs.orgnih.gov
Halogen Position Changes the molecule's dipole moment and steric shape. Affects the precise fit into the target's binding pocket, potentially increasing or decreasing activity.
Stereochemistry (in analogues) Creates specific 3D arrangements (enantiomers). Often results in significant differences in potency, as one enantiomer typically has a much higher affinity for the chiral biological target. mdpi.com

Role of the Keto Functional Group in Receptor Recognition and Catalytic Activity

The keto (or oxo) group at the C-6 position is a key functional group that is often essential for the biological activity of this class of compounds. Its properties allow it to participate in crucial interactions with biological targets.

The carbonyl oxygen of the keto group is a hydrogen bond acceptor, a feature that is fundamental to molecular recognition. This allows it to form strong, directional hydrogen bonds with amino acid residues (such as the backbone N-H groups or side chains of serine, threonine, or tyrosine) within the binding site of an enzyme or receptor. acs.org This interaction is often critical for anchoring the molecule in the correct orientation for its inhibitory or catalytic effect.

Furthermore, the carbonyl carbon is electrophilic and can be susceptible to nucleophilic attack from residues in an enzyme's active site, such as the hydroxyl group of serine or the thiol group of cysteine. nih.gov This can lead to the formation of a transient covalent bond (a hemiketal or thiohemiketal intermediate), which is a mechanism for reversible covalent inhibition. In some cases, if a suitable leaving group is present, this interaction can become irreversible. The reactivity of the keto group in this compound is modulated by the adjacent electronegative chlorine atom, which can enhance the electrophilicity of the carbonyl carbon.

Modification or removal of the keto group generally leads to a significant loss of biological activity, confirming its essential role. For example, reducing the ketone to a hydroxyl group would change its geometry and electronic properties, eliminating its ability to act as a strong hydrogen bond acceptor in the same way and reducing its electrophilicity, thereby disrupting key binding interactions. nih.gov

Influence of Alkyl Chain Length and Branching on Efficacy and Selectivity Profiles

Alkyl Chain Length: The length of the alkyl chain is a critical factor in determining how the molecule positions itself within a binding pocket. There is often an optimal chain length for maximum activity.

Shorter Chains: A shorter chain might not be long enough to reach and engage with important hydrophobic pockets or key amino acid residues within the target site, leading to weaker binding and reduced potency.

Longer Chains: Conversely, an excessively long chain may introduce steric hindrance, preventing the molecule from fitting properly into the binding site. chemrxiv.org It can also increase lipophilicity to a point where solubility in aqueous biological fluids becomes a limiting factor. nih.gov

Studies on other classes of bioactive molecules, such as surfactants and organic semiconductors, have consistently shown that biological or physical properties are highly dependent on alkyl chain length. nih.govrsc.org For enzyme inhibitors, this relationship is often parabolic, with activity increasing with chain length up to an optimal point before decreasing. chemrxiv.org

Alkyl Chain Branching: Introducing branches (e.g., methyl or ethyl groups) onto the alkyl chain adds steric bulk and can restrict the molecule's conformational flexibility. This can have two main effects:

Enhanced Selectivity: By adding steric constraints, a branched analogue might be prevented from binding to off-target proteins that have smaller or differently shaped binding sites, thus improving its selectivity profile.

Increased or Decreased Potency: If the branch improves the complementary fit with the target receptor, potency can be enhanced. However, if the branch causes a steric clash, it will reduce binding affinity and potency.

Table 2: Effect of Alkyl Chain Modifications on Bioactivity

Modification Rationale Expected Impact on Efficacy & Selectivity
Shortening the Chain Probes the minimum length required for activity. Likely to decrease efficacy if key interactions are lost.
Lengthening the Chain Explores additional hydrophobic interactions. May increase efficacy up to an optimal length, then decrease due to steric hindrance or poor solubility. chemrxiv.org
Introducing Branching Restricts conformational freedom and adds steric bulk. Can enhance selectivity by preventing off-target binding; may increase or decrease efficacy depending on the fit.

Rational Design of Analogues for Enhanced Bioactivity

The insights gained from SAR studies provide a foundation for the rational design of new analogues of this compound with potentially improved properties. nih.govnih.govunimi.it The goal of rational design is to make targeted modifications to the molecular structure to enhance bioactivity, improve selectivity, and optimize pharmacokinetic properties.

Based on the SAR principles discussed, several strategies could be employed to design novel analogues:

Halogen Substitution: Synthesizing analogues with different halogens (e.g., bromine or fluorine) at the C-7 position could modulate the strength of halogen bonds and alter lipophilicity, potentially leading to increased potency. nih.gov

Bioisosteric Replacement of the Keto Group: While the keto group is often crucial, it could be replaced with other functional groups that can mimic its hydrogen-bonding and electronic properties, such as an oxime or a trifluoromethyl carbinol. This could alter the mechanism of inhibition or improve stability.

Chain Scaffolding and Cyclization: The flexibility of the alkyl chain could be constrained by incorporating it into a cyclic structure (e.g., a cyclopentane (B165970) or cyclohexane (B81311) ring). This would reduce the number of possible conformations, potentially locking the molecule into a more bioactive shape and improving binding affinity by lowering the entropic penalty of binding.

Systematic Chain Modification: A systematic approach of synthesizing analogues with varying chain lengths (e.g., from 6 to 9 carbons) and introducing small branches at different positions would allow for a detailed mapping of the target's binding site to identify the optimal scaffold for maximizing efficacy and selectivity. rsc.org

Through such iterative cycles of design, synthesis, and biological testing, researchers can develop novel compounds based on the this compound scaffold with significantly enhanced therapeutic potential. researchgate.net

Metabolic Fate and Biotransformation Pathways

In Vivo Metabolism of Chlorinated Fatty Acids (General, based on related fatty acids)

In biological systems, chlorinated fatty acids can be metabolized through various pathways. The presence of a chlorine atom can significantly alter the typical metabolism of a fatty acid. Generally, the metabolism of chlorinated lipids is a crucial area of study, particularly in the context of inflammation where the enzyme myeloperoxidase can produce hypochlorous acid, leading to the formation of chlorinated lipids in vivo. nih.govnih.gov

While the specific metabolic route for 7-Chloro-6-oxoheptanoic acid has not been detailed, it is plausible that it could undergo processes analogous to other chlorinated fatty acids. For instance, α-chlorinated fatty acids can be catabolized via ω-oxidation, followed by β-oxidation from the ω-end, leading to the formation of shorter-chain dicarboxylic acids. nih.gov One such metabolite identified from the in vivo metabolism of α-chlorofatty acids is 2-chloroadipic acid, which is then excreted in urine. nih.gov It is also known that chlorinated fatty acids can be incorporated into complex lipids like triacylglycerols and phospholipids, potentially affecting lipid metabolism and membrane functions. osti.gov Studies on dichlorostearic acid have suggested a degree of biological stability, though some degradation to shorter chain lengths has been observed. osti.gov

Microbial Biotransformation and Dehalogenation Processes (Based on Related Halolactones)

Microbial biotransformation is a key process in the degradation of halogenated organic compounds in the environment. nih.govmedcraveonline.com Microorganisms have evolved various enzymes, known as dehalogenases, that can cleave carbon-halogen bonds, which is often the initial and rate-limiting step in the degradation of these compounds. nih.govmdpi.commdpi.com The dehalogenation process increases the water solubility and bioavailability of the compound, reduces its toxicity, and makes the resulting molecule more susceptible to further biodegradation. nih.gov

Several types of dehalogenation reactions are known, including hydrolytic, reductive, and dehydrohalogenation. mdpi.com In hydrolytic dehalogenation, the halogen atom is replaced by a hydroxyl group. mdpi.com This process has been observed in the biotransformation of halolactones by filamentous fungi, resulting in the formation of hydroxylactones. mdpi.com

Given the structure of this compound, it is conceivable that microorganisms possessing haloacid dehalogenases could initiate its degradation. mdpi.com For example, some bacteria are capable of dehalogenating halogenated alkanes and fatty acids. nih.gov

Identification and Characterization of Biological Metabolites

The identification of metabolites is crucial for understanding the biotransformation pathways of a compound. For chlorinated lipids, this often involves sophisticated analytical techniques like mass spectrometry. nih.gov For example, 2-chlorohexadecanal, an α-chloro fatty aldehyde, has been detected in clinical samples and its metabolites, including 2-chlorohexadecanoic acid and 2-chlorohexadecanol, have been identified. nih.govnih.gov Further metabolism of 2-chlorohexadecanoic acid leads to the urinary excretion of 2-chloroadipic acid. nih.gov

While specific metabolites of this compound have not been documented in the available literature, potential metabolic products could include hydroxylated and shorter-chain derivatives resulting from dehalogenation and oxidation processes.

Table 1: Potential Metabolic Transformations of this compound

TransformationPotential ProductEnzyme Class
Hydrolytic Dehalogenation7-hydroxy-6-oxoheptanoic acidDehalogenase
Reduction of Ketone7-chloro-6-hydroxyheptanoic acidOxidoreductase
OxidationShorter-chain dicarboxylic acidsMixed-function oxidases

This table is speculative and based on the metabolism of related compounds.

Implications for Environmental Persistence and Biodegradation

The environmental persistence of organochlorine compounds is a significant concern due to their potential for bioaccumulation and toxicity. researchgate.netbohrium.comresearchgate.net The carbon-chlorine bond is generally stable, making many chlorinated compounds resistant to degradation. nih.gov The lipophilic nature of many organochlorines contributes to their persistence in the environment and accumulation in adipose tissues of living organisms. researchgate.netbohrium.com

The biodegradability of a compound like this compound would largely depend on the ability of microbial communities in a given environment to perform dehalogenation. nih.gov The presence of dehalogenase-producing microorganisms is a key factor in the natural attenuation of chlorinated pollutants. mdpi.com While some organochlorine pesticides can persist in the soil for many years, bioremediation strategies aim to enhance their degradation by introducing or stimulating specific microbial populations. nih.govmdpi.com The structural features of this compound, including a relatively short carbon chain and the presence of an oxygenated functional group, might render it more susceptible to microbial attack compared to more complex and highly chlorinated pesticides.

Advanced Analytical and Theoretical Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise atomic arrangement and bonding within 7-Chloro-6-oxoheptanoic acid. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, in particular, provide definitive structural evidence.

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, the exact molecular formula can be determined. The predicted exact mass of the neutral molecule C₇H₁₁ClO₃ is 178.0401. In typical ESI-HRMS analysis, common adducts such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻ would be observed.

Electron impact (EI) ionization causes the molecule to fragment in predictable ways, providing valuable structural information. The fragmentation pattern of this compound is dictated by its functional groups: a carboxylic acid, a ketone, and a terminal alkyl chloride. Key fragmentation pathways include:

Alpha-cleavage: Breakage of the C-C bonds adjacent to the carbonyl group is a dominant fragmentation pathway for ketones. This would lead to the formation of acylium ions.

Loss of Small Neutral Molecules: Fragments corresponding to the loss of water (H₂O, M-18), the carboxyl group (COOH, M-45), or chlorine (Cl, M-35) are expected.

McLafferty Rearrangement: While less common for ketones with shorter alkyl chains, this rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen.

Isotopic Peaks: The presence of chlorine is readily identifiable by its isotopic signature, with a characteristic M+2 peak that is approximately one-third the intensity of the molecular ion peak.

Table 1: Predicted HRMS Fragments for this compound This table presents theoretically predicted data.

Fragment Ion Formula Loss from Molecular Ion Predicted Exact Mass (m/z) Description of Fragmentation
[C₇H₁₁³⁵ClO₃]⁺ - 178.0401 Molecular Ion (M⁺)
[C₇H₁₁³⁷ClO₃]⁺ - 179.0371 M+2 Isotope Peak
[C₅H₈³⁵ClO]⁺ -CH₂COOH 119.0269 Alpha-cleavage at C5-C4
[C₂H₃O₂]⁺ -C₅H₈Cl 71.0138 Alpha-cleavage at C5-C6
[C₇H₁₀O₃]⁺ -Cl 142.0635 Loss of Chlorine radical
[C₇H₉ClO₂]⁺ -OH 160.0300 Loss of hydroxyl radical from carboxylic acid
[C₆H₈ClO₂]⁺ -COOH 133.0218 Loss of carboxyl radical

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Predicted ¹H and ¹³C NMR chemical shifts can be calculated using computational methods, which often show strong correlation with experimental data.

¹H NMR: The proton spectrum would show distinct signals for the methylene (B1212753) groups along the aliphatic chain. The protons alpha to the carbonyl group (at C-5) and the chloromethyl group (at C-7) would be the most deshielded, appearing furthest downfield. Protons closer to the electron-withdrawing carboxylic acid group (at C-2) would also be shifted downfield. The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR: The carbon spectrum would display seven distinct signals. The carbonyl carbons of the ketone (C-6) and the carboxylic acid (C-1) would be the most downfield signals, typically appearing above 170 ppm. The carbon bonded to chlorine (C-7) would also be significantly deshielded.

For conformational studies, advanced NMR techniques are employed. Because this compound is a flexible molecule, it exists as an ensemble of rapidly interconverting conformers in solution. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close in space, providing distance constraints that help to model the predominant conformations of the flexible alkyl chain. Additionally, the analysis of coupling constants (J-values) between adjacent protons can provide information about the dihedral angles, further refining the conformational model.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents theoretically predicted data based on standard chemical shift increments. Actual values may vary based on solvent and other experimental conditions.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Multiplicity (¹H)
1 (-COOH) 10.0 - 12.0 175 - 180 Singlet
2 (-CH₂) 2.2 - 2.4 33 - 36 Triplet
3 (-CH₂) 1.6 - 1.8 23 - 26 Multiplet
4 (-CH₂) 1.5 - 1.7 27 - 30 Multiplet
5 (-CH₂) 2.6 - 2.8 41 - 44 Triplet
6 (-C=O) - 205 - 210 -
7 (-CH₂Cl) 3.6 - 3.8 45 - 48 Singlet

Computational Chemistry and In Silico Modeling

Computational modeling provides a theoretical framework to understand and predict the chemical and biological properties of this compound at an electronic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. By solving approximations of the Schrödinger equation, DFT can predict a molecule's geometry, electronic properties, and potential reaction pathways. For this compound, DFT calculations (e.g., using the B3LYP functional) can be used to determine key electronic descriptors.

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the oxygen atoms of the carbonyl and carboxyl groups would be nucleophilic sites, while the carbonyl carbon and the acidic proton would be electrophilic sites.

Reactivity Indices: DFT allows for the calculation of global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index, which quantify the molecule's tendency to participate in chemical reactions.

Table 3: Theoretical DFT-Derived Reactivity Descriptors This table presents the types of data that would be generated from a DFT calculation; the values are illustrative.

Descriptor Significance Illustrative Value
E(HOMO) Electron-donating ability -6.5 eV
E(LUMO) Electron-accepting ability -1.2 eV
HOMO-LUMO Gap Chemical reactivity/stability 5.3 eV
Electronegativity (χ) Ability to attract electrons 3.85
Chemical Hardness (η) Resistance to charge transfer 2.65
Electrophilicity Index (ω) Propensity to accept electrons 2.79

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. This method is fundamental in structure-based drug design.

To perform a docking simulation with this compound, a three-dimensional structure of a target protein is required. The process involves:

Preparation: Generating a 3D conformer of the ligand (this compound) and preparing the protein structure, which often involves removing water molecules and adding hydrogen atoms.

Docking: Using software like AutoDock or GOLD, the ligand is placed into the defined binding site of the protein. The software then explores various rotational and translational degrees of freedom for the ligand, generating multiple possible binding poses.

Scoring: Each pose is evaluated using a scoring function that estimates the binding free energy. Lower scores typically indicate more favorable binding. The scoring function accounts for interactions like hydrogen bonds, van der Waals forces, electrostatic interactions, and hydrophobic interactions.

For this compound, the carboxylic acid group would be a key pharmacophore, likely forming hydrogen bonds with amino acid residues like arginine, lysine, or histidine in a protein's active site. The chlorine atom could participate in halogen bonding, and the alkyl chain could form hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build models that correlate the chemical structure of a compound with its biological activity. These models are mathematical equations of the form: Activity = f(molecular descriptors).

To develop a QSAR model involving this compound, a dataset of structurally similar compounds with measured biological activity against a specific target would be required. The process includes:

Data Set Compilation: Assembling a series of analogue compounds and their corresponding biological activity data.

Descriptor Calculation: For each molecule, a wide range of numerical parameters, known as molecular descriptors, are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies from DFT).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical relationship is established between a subset of the most relevant descriptors and the biological activity.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its robustness and reliability.

For this compound, relevant descriptors would likely include lipophilicity (logP), polar surface area (PSA), molecular weight, and electronic parameters related to the keto and chloro functionalities.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves identifying the stable, low-energy arrangements of its atoms, known as conformers. These arise from the rotation around the single bonds within the molecule's carbon backbone. The presence of a carbonyl group, a chlorine atom, and a carboxylic acid function introduces a range of steric and electronic interactions that govern the conformational preferences.

Conformational Analysis:

A systematic conformational search would typically be performed using quantum mechanical methods, such as Density Functional Theory (DFT), to accurately model the molecule's electronic structure. This process would map the potential energy surface as a function of the key dihedral angles, identifying the energy minima that correspond to stable conformers.

The flexibility of the heptanoic acid chain allows for a multitude of possible conformers. However, only a few will be significantly populated at room temperature. These low-energy conformers would likely adopt staggered arrangements along the alkyl chain to minimize torsional strain. The most stable conformers would represent a balance between minimizing steric hindrance and optimizing electronic interactions.

Illustrative Data for Conformational Analysis:

The following interactive table presents hypothetical data for the most stable conformers of this compound that could be obtained from a DFT study. The relative energy (ΔE) indicates the stability of each conformer with respect to the most stable one (Conformer A).

ConformerKey Dihedral Angle (O=C6-C7-Cl) (°)Relative Energy (kcal/mol)Population (%)
A1650.0055
B-750.8525
C601.5015
D102.505

Molecular Dynamics Simulations:

To complement the static picture provided by conformational analysis, molecular dynamics (MD) simulations offer a view of the compound's dynamic behavior in a simulated environment, typically in a solvent such as water. An MD simulation would track the movements of every atom in the molecule over a period of time, governed by a chosen force field.

For this compound, an MD simulation would reveal how the molecule transitions between its various conformations. It would also highlight the flexibility of different parts of the molecule. One would expect the terminal ends of the molecule—the carboxylic acid group and the chloromethyl group—to exhibit greater flexibility and larger atomic fluctuations compared to the central part of the carbon chain.

Illustrative Data from Molecular Dynamics Simulation:

This interactive table shows hypothetical RMSF values for selected atoms in this compound, which could be derived from an MD simulation. Higher RMSF values indicate greater flexibility.

Atom/GroupRoot-Mean-Square Fluctuation (Å)
O (Carboxyl)0.95
C1 (Carboxyl)0.60
C4 (Methylene)0.45
C6 (Carbonyl)0.55
Cl (Chloro)1.10

Applications As Research Probes and Chemical Intermediates

Precursor in Complex Organic Synthesis

As a molecule with two distinct functional groups—a carboxylic acid and a chloroketone—7-chloro-6-oxoheptanoic acid holds theoretical potential as a precursor in the synthesis of more complex molecules. The carboxylic acid can undergo esterification or amide bond formation, while the α-chloroketone moiety is reactive towards nucleophiles.

Cilastatin-related Syntheses: Extensive research into the synthesis of Cilastatin (B194054), a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem, identifies a key intermediate that is an isomer of the subject compound. google.comnih.gov Specifically, 7-chloro-2-oxoheptanoic acid and its ethyl ester are widely cited as crucial precursors for constructing the Cilastatin molecule. google.comnewdrugapprovals.orggoogle.com The synthesis involves the condensation of 7-chloro-2-oxoheptanoic acid ethyl ester with (S)-2,2-dimethylcyclopropanecarboxamide. newdrugapprovals.orggoogle.com There is no available evidence in the searched literature to suggest that this compound is used for this purpose.

Penicillins: The core structure of penicillins consists of a 6-aminopenicillanic acid (6-APA) nucleus, to which various side chains are attached to modify their antibacterial properties. wikipedia.org While there is no direct evidence of this compound being used for this purpose, a structurally similar compound, 6-oxoheptanoic acid , is known to be a reagent for synthesizing new penicillins that feature keto acids as side chains. scbt.com This suggests a potential, though undocumented, application for analogous structures like this compound in creating novel semi-synthetic penicillin derivatives.

Fine chemicals are pure, single substances produced in limited quantities for specialized applications. europa.eu Chemical intermediates, or "building blocks," are essential components in their synthesis. lifechemicals.comsigmaaldrich.com Due to its functional groups, this compound can be classified as a chemical building block. However, specific examples of its incorporation into novel fine chemicals, outside of the contexts discussed above, are not detailed in the available research literature. The primary documented role in this category belongs to its isomer, ethyl 7-chloro-2-oxoheptanoate, which is used in the synthesis of a selective BCL-XL inhibitor for cancer research.

Investigational Tools in Biochemical Pathway Research

Currently, there is no scientific literature available that documents the use of this compound as an investigational tool or probe in biochemical pathway research.

Potential in Agrochemical Development

No patents or research articles were identified that link this compound to the development or synthesis of agrochemicals.

Q & A

Basic Question: What are the standard synthetic routes for 7-Chloro-6-oxoheptanoic acid, and how are intermediates characterized?

Methodological Answer:
Synthesis typically involves sequential oxidation and halogenation steps. For example, a keto acid precursor (e.g., 6-oxoheptanoic acid) can undergo chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Intermediates are characterized via NMR spectroscopy (¹H/¹³C for structural elucidation) and HPLC (purity >95% threshold). Key steps include:

  • Reaction monitoring : Thin-layer chromatography (TLC) or GC-MS to track intermediate formation.
  • Purification : Column chromatography or recrystallization in polar aprotic solvents.
    Advanced Consideration : Optimize regioselectivity in chlorination using computational modeling (DFT calculations) to predict reactive sites .

Basic Question: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify characteristic peaks (e.g., carbonyl at ~200 ppm for C=O, chlorine-induced deshielding in adjacent protons).
  • FT-IR : Confirm carbonyl (C=O stretch ~1700 cm⁻¹) and carboxylic acid (O-H stretch ~2500-3300 cm⁻¹) functionalities.
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
    Advanced Consideration : Solvent effects on NMR chemical shifts require correction using deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and referencing to TMS. For chiral analogs, use chiral HPLC or circular dichroism .

Basic Question: How should researchers assess the purity and stability of this compound?

Methodological Answer:

  • Purity : Quantify via HPLC with UV detection (λ = 210–230 nm for carbonyl absorption).
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor degradation products using LC-MS. Store at –20°C in anhydrous conditions to prevent hydrolysis.
    Advanced Consideration : Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under varying storage conditions. Identify degradation pathways (e.g., keto-enol tautomerization) via isotopic labeling .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Use PPE (gloves, goggles, lab coats) in fume hoods due to potential respiratory and dermal irritation.
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal.
    Advanced Consideration : Perform toxicity assays (e.g., Ames test for mutagenicity) if the compound is a drug precursor. Reference safety data sheets (SDS) for halogenated carboxylic acids .

Advanced Question: How can researchers resolve contradictions in reported reactivity data for this compound?

Methodological Answer:

  • Systematic replication : Reproduce experiments under standardized conditions (solvent, temperature, catalyst).
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables.
  • Cross-validation : Validate results via orthogonal methods (e.g., calorimetry for exothermic reactions vs. NMR kinetics).
    Example : Discrepancies in Cl⁻ substitution rates may arise from trace moisture; use Karl Fischer titration to quantify water content in reagents .

Advanced Question: What strategies optimize the enantiomeric synthesis of this compound derivatives?

Methodological Answer:

  • Chiral catalysts : Use asymmetric catalysis (e.g., Sharpless epoxidation or organocatalysts) to induce stereoselectivity.
  • Dynamic kinetic resolution : Combine racemization inhibitors (e.g., chiral auxiliaries) with enzyme-mediated reactions.
  • Analytical validation : Confirm enantiomeric excess (ee) via chiral GC or polarimetry.
    Case Study : For β-keto acid derivatives, Bi(III)-catalyzed asymmetric aldol reactions achieve >90% ee .

Advanced Question: How can computational methods enhance the design of this compound-based drug candidates?

Methodological Answer:

  • Molecular docking : Screen against target proteins (e.g., enzymes with active-site carboxyl-binding motifs) using AutoDock Vina.
  • QSAR modeling : Correlate substituent effects (e.g., Cl position) with bioactivity using Hammett constants.
  • MD simulations : Predict metabolic stability by simulating hydrolysis in physiological pH conditions.
    Validation : Cross-check computational predictions with in vitro assays (e.g., microsomal stability tests) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.